molecular formula C18H28O3 B14741780 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate CAS No. 5451-93-4

1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate

Katalognummer: B14741780
CAS-Nummer: 5451-93-4
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: VIMOQPXPTCZSRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to a propan-2-yl group and a pentanoate ester. This compound is used in various scientific and industrial applications due to its distinct chemical behavior .

Vorbereitungsmethoden

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures.

Wissenschaftliche Forschungsanwendungen

1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Wirkmechanismus

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biochemical responses. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate can be compared with other similar compounds, such as:

    1-(4-Butan-2-ylphenoxy)propan-2-yl acetate: Similar structure but with an acetate ester instead of pentanoate.

    1-(4-Butan-2-ylphenoxy)propan-2-yl butanoate: Similar structure but with a butanoate ester.

    1-(4-Butan-2-ylphenoxy)propan-2-yl hexanoate: Similar structure but with a hexanoate ester

These compounds share similar chemical properties but differ in their ester groups, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

5451-93-4

Molekularformel

C18H28O3

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-(4-butan-2-ylphenoxy)propan-2-yl pentanoate

InChI

InChI=1S/C18H28O3/c1-5-7-8-18(19)21-15(4)13-20-17-11-9-16(10-12-17)14(3)6-2/h9-12,14-15H,5-8,13H2,1-4H3

InChI-Schlüssel

VIMOQPXPTCZSRB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.